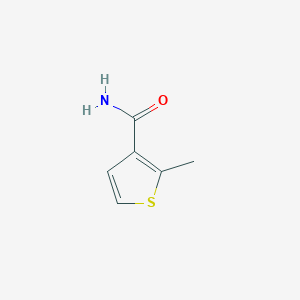

2-Methylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEWSZZMQVGWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618662 | |

| Record name | 2-Methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189329-96-2 | |

| Record name | 2-Methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 189329-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methylthiophene 3 Carboxamide

Established Synthetic Routes for 2-Methylthiophene-3-carboxamide Core Structure

The construction of the this compound core relies on robust synthetic strategies that allow for the efficient formation of the substituted thiophene (B33073) ring. The Gewald reaction, in its various forms, stands out as a cornerstone for accessing 2-aminothiophene precursors, which can then be further elaborated.

Gewald Reaction and its Modern Adaptations

The Gewald reaction is a multicomponent reaction that provides a versatile and straightforward route to polysubstituted 2-aminothiophenes. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or a related active methylene (B1212753) compound in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org Since its discovery, numerous modifications have been developed to improve yields, shorten reaction times, and broaden the substrate scope. mdpi.com

The initial and crucial step in the Gewald reaction is a Knoevenagel condensation. wikipedia.org This involves the reaction between a carbonyl compound and an active methylene compound, catalyzed by a base. In the context of synthesizing precursors to this compound, an α-methylene carbonyl compound reacts with an α-cyano ester to form an α,β-unsaturated nitrile. researchgate.net This intermediate is key to the subsequent cyclization step. The choice of base and reaction conditions can significantly influence the efficiency of this condensation. While traditional methods might use bases like piperidine (B6355638) or triethylamine (B128534), newer protocols have explored the use of catalysts such as L-proline or even heterogeneous catalysts to facilitate this step. organic-chemistry.org

The selection of the α-methylene carbonyl compound and the α-cyano ester is critical as they dictate the substitution pattern of the resulting thiophene ring. For the synthesis of a 2-methylthiophene (B1210033) derivative, a ketone with a methyl group adjacent to the carbonyl, such as acetone, would be a suitable starting material. The α-cyano ester, for instance, ethyl cyanoacetate, provides the cyano and ester functionalities that are precursors to the carboxamide group at the 3-position of the thiophene ring. umich.edu The reactivity of these starting materials is a key factor, and for less reactive ketones, a two-step procedure where the Knoevenagel condensation is performed first is often preferred. arkat-usa.org

The Gewald reaction can be performed as a "one-pot" synthesis where the ketone, active methylene compound, sulfur, and base are all combined and reacted together. psu.edu This approach is highly efficient and atom-economical. However, for certain substrates, particularly less reactive ketones like some aryl ketones, a multi-step or two-step protocol yields better results. mdpi.comarkat-usa.org In the two-step approach, the Knoevenagel condensation is carried out first to form the stable α,β-unsaturated intermediate, which is then isolated and subsequently reacted with sulfur and a base to form the thiophene ring. arkat-usa.org Recent advancements have also focused on developing one-pot methods that are effective for a wider range of substrates, including those that were traditionally challenging.

Table 1: Comparison of One-Pot and Multi-Step Gewald Protocols

| Feature | One-Pot Protocol | Multi-Step Protocol |

|---|---|---|

| Procedure | All reactants are combined in a single reaction vessel. psu.edu | Involves isolation of an intermediate (e.g., from Knoevenagel condensation) before proceeding to the next step. arkat-usa.org |

| Efficiency | Generally more time and resource-efficient. | Can be more time-consuming and may result in lower overall yields due to multiple steps. |

| Substrate Scope | Highly effective for reactive aldehydes and ketones. arkat-usa.org | Often necessary for less reactive ketones, such as certain aryl ketones, to achieve good yields. mdpi.comarkat-usa.org |

| Byproducts | May lead to more byproducts in some cases. | Can offer better control and cleaner reactions for specific substrates. |

| Recent Developments | Development of new catalysts and conditions to expand the scope of one-pot synthesis. | Improvements in the efficiency of individual steps to enhance overall yield. |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, and the Gewald reaction is no exception. sphinxsai.com The application of microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve yields for the synthesis of 2-aminothiophenes. wikipedia.orgclockss.org This technique allows for rapid and uniform heating of the reaction mixture, leading to faster reaction rates. sphinxsai.com Several studies have reported the successful synthesis of 2-aminothiophene derivatives, which are precursors to this compound, in a matter of minutes under microwave conditions, as opposed to hours with conventional heating. clockss.orgresearchgate.net Solvent-free microwave-assisted Gewald reactions have also been developed, offering a more environmentally friendly approach. researchgate.net

Carboxylation Reactions for Thiophene-3-Carboxylic Acid Derivatives

An alternative approach to installing the carboxamide group at the 3-position of the thiophene ring involves the carboxylation of a pre-formed thiophene derivative. This is typically achieved by first synthesizing the corresponding thiophene-3-carboxylic acid, which can then be converted to the amide.

The synthesis of 2-methylthiophene-3-carboxylic acid can be accomplished through various carboxylation methods. One common strategy involves the metalation of a 2-methylthiophene derivative followed by quenching with carbon dioxide. For instance, treatment of 2-methylthiophene with a strong base like n-butyllithium can lead to deprotonation, and the resulting lithiated species can react with dry ice (solid CO2) to afford the carboxylic acid upon acidic workup.

Once the 2-methylthiophene-3-carboxylic acid is obtained, it can be converted to this compound. nih.gov This transformation is a standard reaction in organic synthesis and can be achieved through several methods. A common approach is to first activate the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl2). The resulting acid chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the primary amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). nih.govyoutube.com

Grignard Reagent Carboxylation of Halogenated Thiophenes

The synthesis of thiophene carboxylic acids, key precursors to carboxamides, can be effectively achieved through the carboxylation of halogenated thiophenes using Grignard reagents. This method involves the formation of a thienyl Grignard reagent from a halogenated thiophene, which is then reacted with a carboxylating agent like carbon dioxide (CO2) or dimethylcarbonate (DMC) to introduce the carboxylic acid functionality. nih.govgoogle.com

For instance, 2-bromo-3-methylthiophene (B51420) can be converted to its corresponding Grignard reagent, which upon treatment with CO2, yields 2-methyl-3-thiophenecarboxylic acid. nih.govgoogle.com The reaction is typically carried out in an aprotic polar organic solvent such as tetrahydrofuran (B95107) (THF), ether, or methyltetrahydrofuran. google.com The process can be initiated using magnesium and a small amount of iodine, or by using isopropylmagnesium chloride. google.com Reaction temperatures generally range from 0 to 65 °C. google.com An alternative approach involves a palladium-catalyzed carbonylation under carbon monoxide pressure in ethanol (B145695) to yield the corresponding ester. nih.gov

Table 1: Grignard Reagent Carboxylation of Halogenated Thiophenes

| Starting Material | Reagents | Product | Yield | Reference |

| 2-bromo-3-methylthiophene | 1. Mg, THF 2. CO2 | 2-methyl-3-thiophenecarboxylic acid | Not specified | nih.gov |

| 2-bromo-3-methylthiophene | 1. Mg, Iodine, THF 2. CO2 | 2-methyl-3-thiophenecarboxylic acid | Not specified | google.com |

| 2-chloro-3-methylthiophene | 1. Mg, alkyl halide 2. CO2 | 3-methyl-2-thiophenecarboxylic acid | High | google.com |

Hydrolysis of Ester Precursors to Carboxylic Acid Analogues

The hydrolysis of ester precursors is a common and effective method for obtaining carboxylic acid analogues, which are immediate precursors for amidation. This transformation can be accomplished using acidic or alkaline conditions. chemguide.co.uk

Alkaline hydrolysis, often referred to as saponification, is frequently the preferred method. chemguide.co.uk It involves heating the ester under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This method offers the advantages of being an irreversible reaction, which drives the reaction to completion, and the resulting carboxylate salt is easily separated from the alcohol byproduct. chemguide.co.uk

Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction. chemguide.co.uk To achieve high yields of the carboxylic acid, an excess of water is typically used to shift the equilibrium towards the products. chemguide.co.uk The reaction is usually carried out by heating the ester under reflux with a dilute acid like hydrochloric acid or sulfuric acid. chemguide.co.uk

A specific example of this methodology is the hydrolysis of ethyl 2-methylthiophene-3-carboxylate to 2-methylthiophene-3-carboxylic acid. nih.gov While the direct hydrolysis of this specific ester is not detailed in the provided search results, the general principles of ester hydrolysis are well-established and applicable. chemguide.co.uk Additionally, trimethyltin (B158744) hydroxide has been reported as a mild and selective reagent for the hydrolysis of esters, offering an alternative to traditional acidic or basic conditions. researchgate.net

Amidation Reactions for Carboxamide Formation

The final step in the synthesis of this compound involves the formation of the amide bond from its corresponding carboxylic acid. This is typically achieved through amidation reactions, which are a cornerstone of organic synthesis.

Nucleophilic Acyl Substitution Mechanisms

The formation of an amide from a carboxylic acid derivative is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.orgopenstax.org This reaction generally proceeds through an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The nucleophile, in this case, an amine, attacks the electrophilic carbonyl carbon of the carboxylic acid derivative. This leads to the formation of a tetrahedral intermediate. libretexts.org Subsequently, a leaving group is eliminated from this intermediate, regenerating the carbonyl double bond and forming the final amide product. libretexts.org

The reactivity of the carboxylic acid derivative is crucial for the success of the reaction. Acyl chlorides and anhydrides are highly reactive, while esters and the carboxylic acids themselves are less so. libretexts.org The direct reaction of a carboxylic acid with an amine is thermodynamically unfavorable at room temperature as it forms a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com Therefore, the carboxylic acid is often converted into a more reactive derivative, or a coupling agent is used to facilitate the reaction. masterorganicchemistry.com

Coupling Reagents and Conditions in Amide Synthesis

To overcome the low reactivity of carboxylic acids in direct amidation, various coupling reagents have been developed to activate the carboxylic acid. These reagents effectively create a more reactive intermediate in situ, which is then readily attacked by the amine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.comyoutube.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com To enhance the efficiency of the coupling and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP) are often employed. mdpi.comuni-kiel.de

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU, TBTU, COMU). uni-kiel.depeptide.com These reagents are known for their high efficiency and ability to promote rapid amide bond formation with minimal side products. peptide.com For instance, HATU is recognized for its fast reaction rates and reduced epimerization during the coupling process. peptide.com

The choice of solvent and base is also critical. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for amidation reactions. mdpi.comresearchgate.net Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine nucleophile. khanacademy.org

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Additives | Reference |

| Carbodiimides | DCC, EDC | HOBt, DMAP | mdpi.comyoutube.comuni-kiel.de |

| Phosphonium Salts | BOP, PyAOP | uni-kiel.depeptide.com | |

| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU | HOBt | peptide.com |

Functional Group Transformations of this compound

The thiophene ring in this compound is susceptible to various functional group transformations, particularly at the sulfur atom.

Oxidation Reactions: Formation of Sulfoxides and Sulfones

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. nih.govorganic-chemistry.orgresearchgate.net This transformation is significant as it can modulate the biological and physicochemical properties of the molecule.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant. nih.govnih.gov The reaction with hydrogen peroxide can be performed in glacial acetic acid, which provides a simple and effective method for the selective oxidation of sulfides to sulfoxides. nih.gov Over-oxidation to the sulfone can occur, and controlling the reaction conditions, such as temperature and the amount of oxidant, is crucial for achieving selectivity. nih.gov

Other reagents for the oxidation of sulfides to sulfoxides and sulfones include permanganate (B83412) supported on manganese dioxide and 2,2,2-trifluoroacetophenone (B138007) in the presence of hydrogen peroxide. organic-chemistry.org Metal catalysts, such as methyltrioxorhenium(VII), can also catalyze the oxidation of thiophene derivatives with hydrogen peroxide, proceeding through the sulfoxide intermediate to the sulfone. nih.gov The rate of oxidation to the sulfoxide is generally increased by electron-donating groups on the thiophene ring. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.gov

Table 3: Oxidation of Thiophene Derivatives

| Oxidizing System | Product | Comments | Reference |

| Hydrogen peroxide / Glacial acetic acid | Sulfoxide | Selective oxidation, simple procedure. | nih.gov |

| Hydrogen peroxide / Methyltrioxorhenium(VII) | Sulfoxide, Sulfone | Catalytic system, complete oxidation to sulfone is possible. | nih.gov |

| Permanganate / Manganese dioxide | Sulfoxide, Sulfone | Heterogeneous or solvent-free conditions. | organic-chemistry.org |

| Hydrogen peroxide / 2,2,2-Trifluoroacetophenone | Sulfoxide, Sulfone | Organocatalytic, selectivity depends on conditions. | organic-chemistry.org |

Reduction Reactions: Conversion of Carboxamide and Carboxylic Acid Moieties

The reduction of carboxamides and their corresponding carboxylic acids are fundamental transformations in organic synthesis. For thiophene derivatives, these reactions provide pathways to valuable building blocks such as primary alcohols and amines.

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide range of carboxylic acid derivatives, including amides and carboxylic acids. masterorganicchemistry.comharvard.edulibretexts.org The reduction of a carboxylic acid or ester with LiAlH₄ typically yields a primary alcohol. masterorganicchemistry.comlibretexts.org In the case of 2-methylthiophene-3-carboxylic acid, reduction with LiAlH₄ would be expected to produce (2-methylthiophen-3-yl)methanol.

The reduction of amides with LiAlH₄, however, follows a different pathway, yielding amines. masterorganicchemistry.comlibretexts.org This divergence is attributed to the nature of the heteroatom substituent on the carbonyl group. libretexts.org The reduction of this compound with LiAlH₄ is a standard method for the preparation of (2-methylthiophen-3-yl)methanamine. The generally accepted mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of a metal oxide species, facilitated by the more basic nitrogen atom, to form an iminium intermediate which is then further reduced to the amine. libretexts.org

It is important to conduct these reductions in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water. byjus.com The workup procedure typically involves the careful, sequential addition of water and a base to quench the excess reagent and precipitate inorganic salts, which can then be removed by filtration. harvard.edu

Table 1: Reduction of this compound and Related Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Methylthiophene-3-carboxylic acid | LiAlH₄ | (2-Methylthiophen-3-yl)methanol | masterorganicchemistry.comlibretexts.org |

| This compound | LiAlH₄ | (2-Methylthiophen-3-yl)methanamine | masterorganicchemistry.comlibretexts.org |

| Tertiary Amide | LiAlH₄ | Tertiary Amine | masterorganicchemistry.com |

| Nitrile | LiAlH₄ | Primary Amine | byjus.com |

Nucleophilic and Electrophilic Substitution on Thiophene Ring and Side Chains

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. For this compound, the methyl group at the 2-position and the carboxamide group at the 3-position influence the regioselectivity of these reactions.

Electrophilic aromatic substitution (SₑAr) on thiophene generally occurs preferentially at the α-positions (C2 and C5) due to the greater ability of the sulfur atom to stabilize the intermediate carbocation. researchgate.net In this compound, the C5 position is the most likely site for electrophilic attack. The mechanism involves the initial attack of the electrophile by the π-system of the thiophene ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Common electrophilic substitution reactions include nitration, halogenation, and acylation. For instance, nitration of 5-methyl-2-thenoic acid has been shown to yield 5-methyl-4-nitro-2-thenoic acid, indicating that substitution can occur at the C4 position under certain conditions. researchgate.net

Nucleophilic aromatic substitution (SₙAr) on the thiophene ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. nih.gov The reaction proceeds through a stepwise addition-elimination mechanism, forming a Meisenheimer-like intermediate. nih.gov For polyfluoroarenes, SₙAr is a viable transition-metal-free method for substitution. mdpi.com

Substitution reactions can also occur on the side chains. For example, the methyl group of 2-methylthiophene can undergo free-radical halogenation.

Table 2: Regioselectivity in Substitution Reactions of Substituted Thiophenes

| Reactant | Reaction Type | Preferred Position of Substitution | Reference |

|---|---|---|---|

| Thiophene | Electrophilic Substitution | α-position (C2 or C5) | researchgate.net |

| 2-Methoxy-3-X-5-nitrothiophenes | Nucleophilic Substitution with Pyrrolidine | C2 position | nih.gov |

| 5-Methyl-2-thenoic acid | Nitration | C4 position | researchgate.net |

Multi-Component Reactions in the Derivatization of this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and procedural simplicity. researchgate.net The Gewald reaction and the Ugi reaction are prominent examples of MCRs relevant to the synthesis and derivatization of thiophene-containing molecules.

The Gewald reaction is a classic MCR for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netchemeurope.com It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgchemeurope.com The reaction mechanism is thought to begin with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.orgmdpi.com While this compound itself is not a direct product of the standard Gewald reaction, this reaction is a primary method for constructing the 2-aminothiophene core, from which various carboxamides can be derived. researchgate.netnih.gov Modifications to the Gewald reaction, such as using microwave irradiation or mechanochemistry, have been shown to improve reaction yields and reduce reaction times. wikipedia.orgmdpi.com

The Ugi four-component reaction (U-4CR) is another powerful MCR that combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acylamino amides. orgsyn.orgorganicreactions.org This reaction is highly versatile and has been widely used in the synthesis of peptide-like structures and other complex molecules. nih.govnih.gov By using 2-methylthiophene-3-carboxylic acid as the carboxylic acid component, a diverse library of derivatives containing the this compound scaffold can be generated. The reaction is typically carried out in a polar protic solvent like methanol. nih.gov

Catalytic Systems and Reaction Kinetics in this compound Synthesis

The efficiency and selectivity of reactions to synthesize and modify this compound can be significantly enhanced through the use of catalysts. Understanding the role of these catalysts and the kinetics of the reactions provides valuable insights for process optimization.

Role of Catalysts in Reaction Efficiency and Selectivity

Catalysts play a crucial role in many of the synthetic methods discussed. In the direct amidation of carboxylic acids, which is a key step in the synthesis of carboxamides, various catalytic systems have been developed to overcome the thermodynamically unfavorable nature of the direct reaction. Boron-based catalysts, such as diboronic acid anhydride, and metal-based catalysts, including those based on zirconium and hafnium, have been shown to be effective. mdpi.com For instance, a cooperative catalytic system of DABCO and Fe₃O₄ has been reported for the N-methyl amidation of various carboxylic acids, providing good to excellent yields. researchgate.netnih.govsemanticscholar.org The magnetic nature of the Fe₃O₄ catalyst also allows for easy recovery and reuse. nih.govsemanticscholar.org

In the context of the Gewald reaction, bases such as morpholine (B109124) are often used as catalysts. mdpi.com Studies have shown that the reaction can be run under catalytic amounts of base under solvent-free conditions. mdpi.com Heterogeneous catalysts have also been explored to facilitate easier separation and recycling. mdpi.com

Mechanistic Investigations of Key Reaction Steps

Understanding the reaction mechanisms is fundamental to controlling and improving synthetic outcomes. The mechanism of the Gewald reaction, for example, was elucidated decades after its discovery and is believed to proceed through an initial Knoevenagel condensation. wikipedia.orgchemeurope.com This is followed by the addition of sulfur and subsequent cyclization. wikipedia.org While the exact mechanism of sulfur addition is still debated, it is a critical step in the formation of the thiophene ring. chemeurope.com

For the synthesis of thiophene-2-carboxamide derivatives, a proposed mechanism involves the cyclization of precursor thioacetanilides. nih.gov This process is thought to proceed through the formation of an intermediate, followed by heterocyclization via nucleophilic addition and subsequent dehydration. nih.gov

In nucleophilic aromatic substitution reactions on thiophenes, computational studies have helped to elucidate the reaction pathways. For the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, the mechanism is shown to be a stepwise process involving the initial addition of the nucleophile to the C2 position, followed by a proton transfer and elimination of methanol. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy of 2-Methylthiophene-3-carboxamide is used to identify the number and types of hydrogen atoms present in the molecule. The spectrum would be expected to show distinct signals for the methyl protons, the two aromatic protons on the thiophene (B33073) ring, and the amide protons. The chemical shifts (δ) of the ring protons are influenced by the electron-donating methyl group and the electron-withdrawing carboxamide group. The coupling constants (J) between adjacent protons on the thiophene ring would confirm their relative positions. For instance, the two hydrogens on the thiophene ring at positions 4 and 5 would likely appear as doublets due to coupling with each other. The methyl protons would typically appear as a singlet, and the amide (-NH₂) protons would also present as a singlet, which might be broad.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the methyl carbon, the four carbons of the thiophene ring, and the carbonyl carbon of the amide group. The chemical shifts would indicate the electronic environment of each carbon. The carbonyl carbon typically appears significantly downfield (at a higher ppm value) due to the deshielding effect of the attached oxygen and nitrogen atoms. The positions of the signals for the thiophene ring carbons would be influenced by the methyl and carboxamide substituents.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Atom | Predicted Chemical Shift (ppm) | | Carbonyl (C=O) | ~165-175 | | Thiophene C2 | ~135-145 | | Thiophene C3 | ~130-140 | | Thiophene C4 | ~125-135 | | Thiophene C5 | ~120-130 | | Methyl (CH₃) | ~15-25 | Note: These are estimated values based on typical ranges for similar functional groups and substituted thiophenes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₇NOS), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (141.19 g/mol ). sigmaaldrich.com High-resolution mass spectrometry could confirm the elemental composition. The fragmentation pattern would likely involve the loss of the amide group (-NH₂) or the entire carboxamide group (-C(O)NH₂), as well as cleavages of the thiophene ring. Analysis of these fragments helps to piece together the molecular structure. For the related isomer, 3-methylthiophene-2-carboxamide, prominent peaks in its GC-MS analysis are observed at m/z 141 (the molecular ion) and at m/z 125 and 124, suggesting the loss of ammonia (B1221849) and subsequent fragments. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretches of the primary amide, which typically appear as two bands in the region of 3100-3500 cm⁻¹. A strong absorption band for the C=O (carbonyl) stretch of the amide group is expected around 1640-1690 cm⁻¹. Other significant peaks would include C-H stretches for the methyl and aromatic groups, and vibrations associated with the C-S bond and the thiophene ring itself. For the isomer 3-methylthiophene-2-carboxamide, IR spectra show characteristic peaks that align with these expectations. nih.gov

| Predicted IR Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Amide (-NH₂) | N-H Stretch | 3100 - 3500 (two bands) | | Aromatic/Methyl C-H | C-H Stretch | 2850 - 3100 | | Amide (C=O) | C=O Stretch | 1640 - 1690 | | Thiophene Ring | C=C Stretch | ~1500-1600 | | Thiophene Ring | C-S Stretch | ~600-800 | Note: These are general ranges and can be influenced by the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The thiophene ring in this compound is a chromophore that absorbs UV light. The presence of the methyl and carboxamide substituents would influence the wavelength of maximum absorption (λ_max). The conjugation between the thiophene ring and the carbonyl group of the carboxamide would likely result in absorption bands in the UV region. Studies on poly(3-methylthiophene) show absorption in the UV-Visible range, indicating the electronic transitions within the polymer's conjugated system. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from any unreacted starting materials, byproducts, or other impurities that may be present after its synthesis. These techniques are also crucial for determining the purity of the final product. The choice of a specific chromatographic technique depends on the physicochemical properties of the compound and the nature of the potential impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying trace impurities. A typical HPLC analysis involves dissolving the compound in a suitable solvent and injecting it into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of components is achieved based on their differential partitioning between the two phases.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a general approach can be outlined based on the analysis of similar aromatic and heterocyclic amides. Reversed-phase HPLC is a common choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The inclusion of buffers can help to ensure reproducible chromatography. The separated components are then detected as they exit the column, typically using a UV detector set to a wavelength where the thiophene chromophore absorbs strongly. The purity is determined by comparing the area of the main peak corresponding to this compound with the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amides

| Parameter | Typical Setting |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: The retention time for this compound would be determined experimentally under these specific conditions.

Gas Chromatography (GC) is another valuable technique for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

Table 2: General Gas Chromatography (GC) Conditions for Aromatic Compounds

| Parameter | Typical Setting |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID) |

| Stationary Phase | e.g., 5% Phenyl Polysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) |

Note: The retention time is specific to the compound and the exact analytical conditions.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a product like this compound. researchgate.net It involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates, leading to their separation.

The separation is visualized under UV light or by using a staining agent. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under a particular set of conditions. By comparing the Rf value of the sample to that of a pure standard, one can qualitatively assess its purity. The presence of multiple spots indicates the presence of impurities. While specific Rf values for this compound are dependent on the chosen mobile phase, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is often effective for separating aromatic amides on silica gel plates.

Table 3: Example of a TLC System for Aromatic Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., in a 70:30 or 50:50 ratio) |

| Visualization | UV lamp (254 nm) |

| Rf Value | To be determined experimentally |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a pure sample of this compound. This experimental data is then compared with the theoretically calculated elemental composition based on the compound's molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's identity and purity.

The molecular formula for this compound is C₆H₇NOS. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Based on this, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), oxygen (15.999 u), and sulfur (32.06 u). The molecular weight of the compound is 141.19 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 4: Elemental Composition of this compound (C₆H₇NOS)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 51.04 |

| Hydrogen (H) | 5.00 |

| Nitrogen (N) | 9.92 |

| Oxygen (O) | 11.33 |

| Sulfur (S) | 22.71 |

In a typical experimental procedure, a small, precisely weighed sample of the purified compound is combusted in a specialized instrument. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are then quantitatively analyzed to determine the percentage of each element. The results are considered acceptable if they fall within a narrow margin of the theoretical values (typically ±0.4%).

Medicinal Chemistry and Biological Activity of 2 Methylthiophene 3 Carboxamide Derivatives

Anticancer Research and Molecular Pathways

Modulation of Caspase Pathways and Anti-Apoptotic Proteins

Derivatives of 2-Methylthiophene-3-carboxamide have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells through the modulation of caspase pathways and anti-apoptotic proteins. The thiophene (B33073) carboxamide scaffold is recognized for its potential in developing anticancer agents by targeting these key cellular mechanisms. mdpi.com

One area of investigation has been the activation of caspases, a family of proteases that are central to the execution of apoptosis. Studies on thiophene carboxamide derivatives have shown their capability to significantly increase the activation of caspase-3 and caspase-7 in various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7). nih.gov For instance, one derivative, referred to as MB-D2, was particularly effective in activating caspase-3/7. nih.gov This activation is a critical step in the apoptotic cascade, leading to the cleavage of essential cellular proteins and ultimately, cell death.

In addition to promoting pro-apoptotic signals, these compounds can also target anti-apoptotic proteins. The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with some members promoting cell survival. Certain 2-bromo-5-substituted thiophenes have been shown to suppress the anti-apoptotic protein Bcl-2, further shifting the cellular balance towards apoptosis. mdpi.com This dual mechanism of activating caspases and inhibiting survival proteins underscores the potential of these derivatives as anticancer agents.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

The Epidermal Growth Factor Receptor (EGFR) is a key driver in the development and progression of several human cancers, making it a prime target for anticancer therapies. nih.gov A series of novel trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives have been developed and evaluated for their potential to inhibit EGFR kinase. nih.gov

One particularly potent compound from this series, designated as 16e, exhibited significant inhibitory activity against EGFR kinase with an IC50 value of 94.44 ± 2.22 nM. nih.gov This compound also demonstrated potent antiproliferative activity against the HCT116 human colon cancer cell line, with an IC50 of 3.20 ± 0.12 μM. nih.gov Notably, this derivative showed a degree of selectivity, being approximately 8-fold less cytotoxic to normal HaCaT cells (IC50 = 24.02 ± 0.45 μM). nih.gov The anticancer effects of such compounds are often linked to the disruption of cell signaling pathways that are closely related to EGFR, such as the PI3K/Akt and MAPK pathways. nih.gov

The general structure of these inhibitors involves a thiophene-3-carboxamide core with substitutions at various positions, which can be fine-tuned to optimize their inhibitory potential and selectivity. The development of these derivatives represents a promising avenue for creating new small-molecule tyrosine kinase inhibitors to overcome resistance to existing EGFR-targeted therapies. nih.gov

Interaction with Cellular Metabolic Pathways

Recent research has indicated that this compound derivatives can exert their anticancer effects by interacting with cellular metabolic pathways. Some thiophene carboxamide analogs have been found to inhibit mitochondrial function, a critical hub of cellular metabolism. nih.gov For example, the analog JCI-20679 has been shown to inhibit mitochondrial complex I, leading to antiproliferative effects both in laboratory cell cultures and in living organisms. mdpi.com

Furthermore, other derivatives have been shown to modulate lipid metabolism. A series of tetrahydrobenzothiophene carboxamides were found to affect fatty acid elongase and desaturase indexes, as well as lipid accumulation. researchgate.net This interference with lipid metabolism presents another mechanism through which these compounds may exert their anticancer activity.

One study on thiophene carboxamide analogs with long alkyl chains demonstrated that these compounds inhibit the growth of glioblastoma cells by activating AMP-activated protein kinase (AMPK). nih.gov AMPK is a key sensor of cellular energy status and its activation can lead to the inhibition of anabolic pathways and the promotion of catabolic processes, thereby halting cell growth and proliferation.

Efficacy in Glioma Cell Models and Synergistic Effects with Chemotherapeutics

Glioblastoma is a particularly aggressive form of brain cancer with limited effective treatment options. nih.gov Derivatives of 2-aminothiophene-3-carboxamide (B79593) have emerged as promising candidates for anti-glioma therapies. nih.govresearchgate.net These compounds have been shown to inhibit the proliferation of glioma cells, with some derivatives, such as 9c and 10q, demonstrating potent activity against the U251 glioma cell line. sci-hub.se

The mechanism of action for some of these derivatives involves the inhibition of the Anoctamin-1 (ANO1) calcium-activated chloride ion channel, which is overexpressed in various cancers, including glioblastoma. nih.govresearchgate.net Inhibition of ANO1 has been linked to the suppression of cell proliferation, migration, and invasion in glioblastoma cells. nih.govresearchgate.net

A significant finding is the synergistic effect observed when these thiophene derivatives are combined with the standard chemotherapeutic agent for glioblastoma, temozolomide (B1682018) (TMZ). nih.govresearchgate.net The combination of an ANO1 inhibitor, such as compound 9c, with TMZ resulted in a remarkable synergistic suppression of glioma cell proliferation. nih.govresearchgate.net This suggests that these derivatives could be used to enhance the efficacy of existing chemotherapy regimens. nih.govresearchgate.net In addition to inhibiting proliferation, compounds 9c and 10q were also found to strongly inhibit colony formation in both 2D and 3D soft agar (B569324) assays using U251 glioma cells, indicating their potential to prevent tumor growth and spread. sci-hub.se

| Compound | Cell Line | Effect |

| 9c | U251 (Glioma) | Potent inhibition of proliferation, strong inhibition of colony formation, synergistic effect with TMZ. sci-hub.se |

| 10q | U251 (Glioma) | Potent inhibition of proliferation, strong inhibition of colony formation. sci-hub.se |

Analgesic and Anti-inflammatory Investigations

Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the generation and propagation of nerve impulses, and their modulation can lead to analgesic effects. nih.gov While some reports suggest that 2-amino-N-methylthiophene-3-carboxamide derivatives may exert analgesic properties through the inhibition of voltage-gated sodium channels, more specific research has pointed towards other ion channels.

A recent study on 2-aminothiophene-3-carboxamide derivatives identified them as potent inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride ion channel. nih.govresearchgate.net While not a voltage-gated sodium channel, the inhibition of ANO1 has been shown to have significant effects on cellular processes, including those in the nervous system. The potential for these compounds to modulate other ion channels, including voltage-gated sodium channels, remains an area for further investigation.

Central Analgesic Activity in Preclinical Models

The analgesic potential of this compound derivatives has been evaluated in preclinical models of pain. One study investigated a 2-4 methylphenylimino-3-carboxamide substituted thiophene compound for its central analgesic activity. researchgate.net Using the acetic acid-induced writhing test, a model of visceral pain, a 40mg/kg dose of the compound showed a maximum pain inhibition percentage (PIP) of 78%, compared to 91% for the standard drug aspirin. researchgate.net In the late phase of the formalin test, which reflects inflammatory pain mechanisms, the same dose produced a maximum PIP of 58%, compared to 86% for aspirin. researchgate.net These findings suggest a moderate peripheral analgesic activity for this particular derivative. researchgate.net

Another line of research has explored 2-amido-3-carboxamide thiophene derivatives as agonists for the cannabinoid 2 (CB2) receptor. nih.govnorthwestern.edu A representative compound from this series demonstrated effective analgesia in behavioral models of neuropathic, inflammatory, and postsurgical pain. nih.govnorthwestern.edu The analgesic effects were shown to be mediated through the CB2 receptor, as they were blocked by a CB2 antagonist. nih.govnorthwestern.edu This highlights a different mechanism through which thiophene-3-carboxamide derivatives can produce analgesia, by targeting the endocannabinoid system.

| Compound/Derivative | Preclinical Model | Finding |

| 2-4 methylphenylimino-3-carboxamide substituted thiophene | Acetic acid-induced writhing | 78% pain inhibition at 40mg/kg. researchgate.net |

| 2-4 methylphenylimino-3-carboxamide substituted thiophene | Late phase of formalin test | 58% pain inhibition at 40mg/kg. researchgate.net |

| 2-amido-3-carboxamide thiophene CB2 agonist | Neuropathic, inflammatory, and postsurgical pain models | Effective analgesia. nih.govnorthwestern.edu |

Anti-Inflammatory Effects and Associated Mechanisms

Thiophene derivatives, including those with a carboxamide scaffold, are recognized for their potential as anti-inflammatory agents. mdpi.com The therapeutic properties of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The presence of functional groups like carboxylic acids, esters, amines, and amides on the thiophene ring is considered important for biological target recognition and anti-inflammatory activity. mdpi.com

Research into specific thiophene derivatives has demonstrated significant anti-inflammatory effects in preclinical models. For instance, certain ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates were evaluated for their in-vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method, a standard model for acute inflammation. jpsbr.org In these studies, one particular compound (1c) showed the highest level of inhibitory activity when compared against the standard anti-inflammatory drug, Ibuprofen. jpsbr.org Similarly, other thiophene derivatives containing methyl and chlorine substituents have displayed anti-inflammatory activity comparable to sodium diclofenac (B195802) in the same paw edema model, reducing the inflammatory process by up to 48.94%. mdpi.com These findings underscore the potential of the thiophene scaffold in the development of new anti-inflammatory drugs. mdpi.combohrium.com

Cannabinoid Receptor 2 (CB2) Agonism in Pain Management

The cannabinoid receptor 2 (CB2) has emerged as a promising target for pain management, as its activation can produce analgesia without the psychoactive side effects associated with CB1 receptor activation. nih.govnih.gov Structure-activity relationship (SAR) studies have successfully identified 2-amido-3-carboxamide thiophene derivatives as potent and selective CB2 receptor agonists. nih.govnorthwestern.edu

The activity of these compounds is characterized through a battery of tests including radioligand binding assays to determine their affinity for CB1 and CB2 receptors, and multiple functional assays. nih.govnorthwestern.edu A representative compound from this series, which showed high selectivity for CB2 over CB1, was found to be effective in producing analgesia in behavioral models of neuropathic, inflammatory, and post-surgical pain. nih.govnorthwestern.edu The analgesic effects were confirmed to be mediated by CB2 agonism through control experiments using a CB2 antagonist. nih.gov Further studies have shown that co-administration of a selective CB2 agonist with a mu-opioid agonist like morphine can synergistically inhibit inflammatory, post-operative, and neuropathic pain in preclinical models, suggesting a potential for combination therapies. arizona.edu

Exploration of Other Biological Activities

Anoctamin1 (ANO1) Channel Blockade

Anoctamin1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a role in neuronal signal transduction and is considered a potential target for pain treatment. nih.govnih.gov Inhibition of the ANO1 channel has been shown to produce significant analgesic effects. nih.gov Through virtual screening, several thiophenecarboxylic acid derivatives were identified as novel ANO1 inhibitors. nih.gov

Subsequent design and synthesis led to the development of 4-arylthiophene-3-carboxylic acid analogues with potent ANO1 inhibitory activity. nih.gov The most effective of these, compound 42, selectively inhibited the ANO1 channel with a half-maximal inhibitory concentration (IC50) of 0.79 μmol/L, without affecting the related ANO2 channel or intracellular calcium concentrations. nih.gov In preclinical pain models, this compound significantly attenuated allodynia induced by formalin and chronic constriction injury, demonstrating the therapeutic potential of ANO1-blocking thiophene derivatives. nih.gov

| Compound | Target | Activity (IC50) | Reference |

| Compound 42 | ANO1 Channel | 0.79 µmol/L | nih.gov |

Inhibition of D-Amino Acid Oxidase (DAO)

D-amino acid oxidase (DAO) is a flavoenzyme that metabolizes D-amino acids, including D-serine, a co-agonist of the NMDA receptor. nih.govchemrxiv.org Increased DAO activity has been linked to certain neurological conditions, making DAO inhibitors a subject of significant research. nih.govchemrxiv.org A series of thiophene-3-carboxylic acids has been identified as a new class of DAO inhibitors. nih.govnih.gov

Initial screening identified thiophene-3-carboxylic acid (2a) as a micromolar DAO inhibitor with an IC50 value of 4.4 µM. nih.gov Structure-activity relationship (SAR) studies revealed that small substituents on the thiophene ring are well-tolerated. nih.govnih.gov Crystal structures of human DAO in complex with these inhibitors showed that the thiophene ring stacks tightly with the Tyr224 residue in the active site, leading to potent inhibition. nih.gov

| Compound | Target | Activity (IC50) | Reference |

| Thiophene-3-carboxylic acid (2a) | DAO | 4.4 µM | nih.gov |

| Thiophene-2-carboxylic acid (1a) | DAO | 7.8 µM | nih.gov |

Antioxidant Capacity and Radical Scavenging

Thiophene derivatives are known to possess notable antioxidant properties. mdpi.comresearchgate.netnih.gov Their ability to act as radical scavengers is a key aspect of this activity. The antioxidant capacity of various 3-substituted thiophene 2-carboxamide (B11827560) derivatives has been evaluated using the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) method, which measures the ability of a compound to scavenge the ABTS˙+ radical cation. researchgate.netnih.gov

In these studies, 3-amino thiophene-2-carboxamide derivatives demonstrated the highest antioxidant activity, with inhibition percentages ranging from 46.9% to 62.0%. nih.gov In comparison, 3-hydroxy thiophene-2-carboxamide derivatives showed moderate activity (28.4%–54.9%), while 3-methyl thiophene-2-carboxamide derivatives exhibited the lowest inhibition (12.0%–22.9%). nih.gov Specifically, the amino derivative 7a showed a significant inhibition of 62.0%, comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov This highlights the influence of the substituent at the 3-position on the antioxidant potential of the thiophene-2-carboxamide scaffold. nih.govnih.gov

| Compound Class | Substituent at Position 3 | Antioxidant Activity (% Inhibition) | Reference |

| 7a-c | Amino | 46.9% - 62.0% | nih.gov |

| 3a-c | Hydroxy | 28.4% - 54.9% | nih.gov |

| 5a-c | Methyl | 12.0% - 22.9% | nih.gov |

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological assessment of this compound and its derivatives involves a combination of in vitro and in vivo methodologies to characterize their biological activities.

In Vitro Methods:

Enzyme Inhibition Assays: To assess activity against targets like D-Amino Acid Oxidase (DAO) and cyclooxygenases (COX-1/COX-2), enzymatic assays are used to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). bohrium.comnih.gov

Receptor Binding Assays: Radioligand binding assays are employed to determine the affinity and selectivity of compounds for specific receptors, such as the CB1 and CB2 cannabinoid receptors. nih.gov

Ion Channel Activity Assays: For evaluating the blockade of ion channels like ANO1, electrophysiological techniques or fluorescence-based assays measuring ion flux are utilized to calculate IC50 values. nih.gov

Antioxidant Capacity Assays: The radical scavenging properties are quantified using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-[3-ethylbenzthiazoline-6-sulfonic acid]) assays. nih.govresearchgate.netnih.gov These tests measure the ability of the compound to neutralize stable free radicals, with results often expressed as percentage inhibition or IC50 values. researchgate.netnih.gov

Cell-Based Assays: The effects of compounds on cellular processes are studied using various cell lines. For example, GTPγS binding assays can be used to measure the functional activity of G-protein coupled receptor agonists. researchgate.net

In Vivo Methods:

Pain Models: The analgesic effects of compounds are evaluated in animal models of pain. These include models of inflammatory pain (e.g., formalin test), neuropathic pain (e.g., chronic constriction injury model), and post-surgical pain. nih.govnih.gov

Inflammation Models: The carrageenan-induced rat paw edema model is a standard method for evaluating acute anti-inflammatory activity. jpsbr.org The reduction in paw swelling after administration of the test compound is measured and compared to a control group and a standard drug like ibuprofen. jpsbr.org

Cell-Based Assays (e.g., MTS assays, Cell Viability)

Cell-based assays are fundamental in the preliminary screening of the biological activity of novel compounds. Assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay are colorimetric methods used to assess cell viability and proliferation. These assays are crucial for determining the cytotoxic potential of this compound derivatives, particularly in the context of anticancer research.

In one study, a series of thiophene-carboxamide derivatives, structurally related to this compound, were evaluated for their antiproliferative effects against a panel of cancer cell lines using the MTS assay. nih.gov The results, summarized in the table below, highlight the potent cytotoxic activity of these compounds against the Hep3B human hepatocellular carcinoma cell line, with some derivatives exhibiting IC₅₀ values in the low micromolar range. nih.gov Similarly, other research has utilized the MTT assay, a related tetrazolium-based assay, to screen thiophene-2-carboxamide derivatives, identifying compounds with equipotent activity to the standard chemotherapeutic drug Doxorubicin against the HepG-2 liver cancer cell line. mdpi.com

The determination of the half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%. nih.gov These values are instrumental in comparing the potency of different derivatives and guiding structure-activity relationship (SAR) studies. For instance, the antiproliferative activity of trisubstituted thiophene-3-carboxamide selenide derivatives was assessed, with compound 16e showing a noteworthy IC₅₀ value of 3.20 µM in the HCT116 colon cancer cell line.

Table 1: Cytotoxicity of Thiophene Carboxamide Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 2b | Hep3B | MTS | 5.46 | nih.gov |

| Compound 2d | Hep3B | MTS | 8.85 | nih.gov |

| Compound 2e | Hep3B | MTS | 12.58 | nih.gov |

| Compound 2 | HepG-2 | MTT | 1.2 | mdpi.com |

| Doxorubicin | HepG-2 | MTT | 1.1 | mdpi.com |

| Compound 16e | HCT116 | Cytotoxicity Assay | 3.20 | nih.gov |

Functional Assays for Receptor Binding and Modulation

Functional assays are employed to characterize the interaction of this compound derivatives with specific molecular targets, such as G protein-coupled receptors (GPCRs). These assays go beyond measuring cell viability to elucidate the mechanism of action, determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

A significant area of investigation for thiophene carboxamide derivatives has been their activity at cannabinoid receptors, particularly the CB2 receptor, which is a therapeutic target for pain and inflammation. bohrium.com Radioligand binding assays are used to determine the affinity of a compound for a receptor, typically expressed as a Ki value (inhibition constant). A lower Ki value indicates a higher binding affinity.

For example, a study on 1,2-dihydro-2-oxopyridine-3-carboxamide derivatives, which share structural similarities with the thiophene carboxamide scaffold, demonstrated high affinity for the CB2 receptor. nih.gov Compound 17 in this series exhibited a Ki of 1.0 nM for the CB2 receptor and was identified as a potent CB2R neutral antagonist or weak partial inverse agonist. nih.govmdpi.com This highlights the ability of these scaffolds to modulate receptor function. The functional activity of these compounds is often assessed by measuring their effect on downstream signaling pathways, such as the inhibition of adenylyl cyclase or the recruitment of β-arrestin. nih.gov

Table 2: Receptor Binding and Functional Activity of Carboxamide Derivatives at the CB2 Receptor

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Source |

|---|---|---|---|---|

| Compound 17 | CB2 | 1.0 | Neutral Antagonist/Weak Partial Inverse Agonist | nih.govmdpi.com |

| Compound 18 | CB2 | - | Inverse Agonist | nih.gov |

| Unsubstituted Compound 1 | CB2 | - | Agonist | nih.gov |

Animal Models for Efficacy Assessment

Preclinical evaluation of this compound derivatives in animal models is a critical step to assess their in vivo efficacy and therapeutic potential. These models are designed to mimic human diseases and conditions, such as pain, inflammation, and cancer.

The analgesic properties of thiophene carboxamide derivatives have been investigated using various established animal models of pain. In one such study, a novel 2-(4-methylphenylimino)-3-carboxamide substituted thiophene compound was evaluated for its central analgesic activity using the Eddy's hot plate method in mice. mdpi.com The results showed a significant increase in the pain reaction time, indicating an analgesic effect. Another investigation into the peripheral analgesic activity of a similar compound utilized the acetic acid-induced writhing test and the late phase of the formalin test in mice. the-scientist.com The compound demonstrated a dose-dependent reduction in the number of writhes and paw licking time, respectively, indicating its potential to alleviate peripherally mediated pain. the-scientist.com

Table 3: Efficacy of Thiophene Carboxamide Derivatives in Animal Models of Pain

| Compound | Animal Model | Endpoint | Result | Source |

|---|---|---|---|---|

| 2-(4-methylphenylimino)-3-carboxamide substituted thiophene | Acetic acid-induced writhing (mice) | Pain Inhibition Percentage (PIP) | 78% (at 40 mg/kg) | the-scientist.com |

| 2-(4-methylphenylimino)-3-carboxamide substituted thiophene | Formalin test (late phase, mice) | Pain Inhibition Percentage (PIP) | 58% (at 40 mg/kg) | the-scientist.com |

| 2-(4-methyl phenylimino)-n-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carbonamide | Eddy's hot plate (mice) | Percentage increase in reaction time | 302% (at 20 mg/kg, 90 min) | mdpi.com |

Electrophysiological Studies (e.g., Whole-Cell Patch-Clamp)

Electrophysiological techniques, such as whole-cell patch-clamp, are powerful tools for investigating the effects of compounds on the electrical properties of cells, particularly the function of ion channels and receptors. These methods allow for the direct measurement of ion currents across the cell membrane, providing detailed insights into how a compound modulates cellular excitability and signaling.

While specific whole-cell patch-clamp data on this compound derivatives are not extensively reported, studies on related thiophene carboxamides demonstrate the utility of electrophysiological approaches. For instance, a study on a novel N-aryl-N-alkyl-thiophene-2-carboxamide (referred to as compound 1) investigated its effects on intracellular Ca²⁺ dynamics in mouse ventricular myocytes. nih.gov Although not a direct patch-clamp measurement of a specific ion channel, this study used fluorescence-based methods to assess changes in Ca²⁺ transients and sarcoplasmic reticulum (SR) Ca²⁺ load, which are critical electrophysiological parameters in cardiac cells. nih.gov

The study found that this thiophene carboxamide derivative enhanced the amplitude of action potential-induced Ca²⁺ transients and increased the SR Ca²⁺ load. nih.gov These effects were attributed to the compound's ability to increase the Ca²⁺ pumping activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a). nih.gov Notably, the compound had negligible direct effects on L-type Ca²⁺ channels and the Na⁺/Ca²⁺ exchanger. nih.gov This research underscores the potential for thiophene carboxamide derivatives to modulate key components of cellular calcium handling, a fundamental process in many physiological and pathophysiological conditions.

Table 4: Electrophysiological Effects of an N-aryl-N-alkyl-thiophene-2-carboxamide Derivative (Compound 1) in Mouse Ventricular Myocytes

| Parameter | Effect of Compound 1 | Underlying Mechanism | Source |

|---|---|---|---|

| AP-induced Ca²⁺ transient amplitude | Increased | Enhanced SERCA2a Ca²⁺ transport | nih.gov |

| Sarcoplasmic Reticulum (SR) Ca²⁺ load | Increased | Enhanced SERCA2a Ca²⁺ transport | nih.gov |

| L-type Ca²⁺ channel current | Negligible effect | - | nih.gov |

| Na⁺/Ca²⁺ exchanger function | Negligible effect | - | nih.gov |

Computational and Theoretical Studies on 2 Methylthiophene 3 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to describing the electronic structure and energy of molecules. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular properties, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is effective for studying thiophene-based systems. researchgate.net By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT can predict a molecule's reactivity and electronic behavior. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability. nih.govmdpi.com

While comprehensive DFT studies are common for many thiophene (B33073) carboxamide derivatives to explore their electronic structure and reactivity patterns, specific, detailed analyses focusing solely on 2-Methylthiophene-3-carboxamide are not extensively documented in a review of available literature. bohrium.comresearchgate.net Studies on related compounds often use DFT to calculate properties that correlate with biological activity, such as inhibition constants and binding affinities. bohrium.comresearchgate.net

Ab Initio Methods for Reaction Mechanisms and Energetics

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While these methods are powerful for detailing reaction pathways and calculating the energetics of chemical processes, specific studies employing ab initio calculations to investigate the reaction mechanisms of this compound are not readily found in the surveyed literature.

However, the compound has been used as a reactant in chemical synthesis. For instance, this compound serves as a starting material for the synthesis of 5-(2-methyl-3-thienyl)-1,3,4-oxathiazol-2-one. cdnsciencepub.com In this synthesis, it reacts with chlorocarbonylsulfenyl chloride in chloroform. cdnsciencepub.com While the study of this reaction provides experimental details, a corresponding ab initio computational analysis of the reaction mechanism and its energetics involving this compound was not presented.

Normal Mode Analysis and Vibrational Spectroscopy Interpretation

Normal mode analysis is a computational technique used to predict the vibrational frequencies of a molecule. These predicted frequencies are invaluable for interpreting experimental vibrational spectra, such as those obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Each normal mode corresponds to a specific type of molecular motion, including bond stretching, bending, and torsional movements.

A detailed normal mode analysis and a full computational interpretation of the vibrational spectra for this compound are not available in the reviewed scientific literature. Such an analysis would typically involve calculating the harmonic vibrational frequencies using methods like DFT and comparing them to experimental spectra to provide a definitive assignment for each vibrational band.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in drug discovery is molecular docking, which predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.

Prediction of Binding Interactions with Biological Targets

Molecular docking is a crucial tool for predicting the binding affinity and orientation of a ligand within the active site of a biological target. This information helps in identifying potential drug candidates and understanding their structure-activity relationships (SAR). Docking studies have been performed on a wide array of thiophene carboxamide derivatives to evaluate their potential as inhibitors for various enzymes. researchgate.netnih.gov

However, a review of the scientific literature did not yield specific molecular docking studies where this compound was used as the ligand to predict its binding interactions with any particular biological targets. Such studies would provide valuable hypotheses about its potential pharmacological role.

Elucidation of Mechanism of Action at the Molecular Level

By predicting the preferred binding pose and interactions of a compound with a biological target, molecular docking can help elucidate its potential mechanism of action at the molecular level. These computational insights can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, thereby explaining how the compound might inhibit or modulate the target's function.

As no specific molecular docking studies for this compound have been reported in the surveyed literature, a computational elucidation of its mechanism of action remains unavailable.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational studies focusing on Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) are pivotal in medicinal chemistry for the rational design of novel therapeutic agents. These methodologies help to identify the key molecular features responsible for the biological activity of a compound and to create predictive models that can guide the synthesis of more potent and selective analogs. For thiophene carboxamide derivatives, including this compound, these studies provide a framework for understanding how structural modifications influence their therapeutic potential.

SAR studies on thiophene carboxamide derivatives have identified several structural components that are crucial for their biological activities, such as antibacterial, antifungal, and anticancer effects. scispace.comnih.govnih.gov

The Thiophene Ring: The thiophene ring itself is a privileged scaffold in medicinal chemistry. Its high aromaticity and ability to participate in various interactions make it a critical component for biological activity. nih.gov In some anticancer derivatives, the thiophene ring has been shown to engage in advanced interactions within the colchicine-binding site of tubulin, surpassing the interactions of reference compounds like Combretastatin A-4. nih.gov

The Carboxamide Moiety: The carboxamide group is considered essential for the activity of this class of compounds. researchgate.net It often participates in crucial hydrogen bonding interactions with biological targets. For instance, in certain thiophene-3-carboxamide (B1338676) derivatives, an intramolecular N-H···N hydrogen bond can lock the molecular conformation into a pseudo-six-membered ring, which reduces conformational flexibility and is thought to be important for activity. scispace.comnih.gov

Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring significantly modulate biological activity. In studies on related thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position led to more potent antioxidant and antibacterial activity compared to derivatives with hydroxyl or methyl groups at the same position. nih.gov This suggests that substituents capable of acting as hydrogen bond donors or acceptors can enhance biological efficacy. The methyl group at the C2 position in this compound is an electron-donating group that influences the electronic properties of the thiophene ring, which in turn affects its interaction with biological targets. scispace.com

The biological efficacy of thiophene carboxamide derivatives is closely linked to their electronic properties. Computational methods, particularly Density Functional Theory (DFT), are used to calculate electronic parameters that can be correlated with experimental activity.

A key parameter is the HOMO-LUMO energy gap (ΔE), which represents the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that a molecule is more reactive and can more readily participate in electron-transfer processes, which is often associated with higher biological activity. nih.gov

For example, studies on thiophene-2-carboxamide derivatives have shown a direct correlation between the substituent at the 3-position, the HOMO-LUMO energy gap, and antioxidant activity. nih.gov Amino-substituted derivatives, which showed the highest antioxidant activity, also possessed the highest HOMO-LUMO energy gaps in that specific study, while methyl-substituted derivatives had the lowest activity and the lowest energy gaps. nih.gov Conversely, in a series of anticancer thiophene carboxamide derivatives, compounds with very low HOMO-LUMO gaps demonstrated high activity, indicating greater reactivity and better interaction within the target binding site. nih.gov

The following table summarizes findings from a study on related 3-substituted thiophene-2-carboxamide derivatives, illustrating the impact of substituents on antioxidant activity. nih.gov

| Substituent at Position 3 | Antioxidant Activity (% Inhibition) | Relative Activity |

| Amino | 46.9% - 62.0% | Highest |

| Hydroxy | 28.4% - 54.9% | Moderate |

| Methyl | 12.0% - 22.9% | Lowest |

This interactive table is based on data for 3-substituted thiophene-2-carboxamide derivatives, which provides insight into the potential effects of substituents on the thiophene core. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. nih.gov For this compound and its analogs, a pharmacophore model would typically include features such as:

An aromatic ring (the thiophene core).

Hydrogen bond donors and acceptors (the carboxamide group).

Hydrophobic features (the methyl group).

These models are developed based on the structures of known active compounds and their interactions with their target, often determined through molecular docking simulations. nih.gov The resulting pharmacophore can then be used as a 3D query to screen virtual libraries for new compounds with the potential for similar biological activity. nih.gov